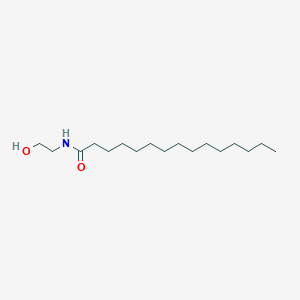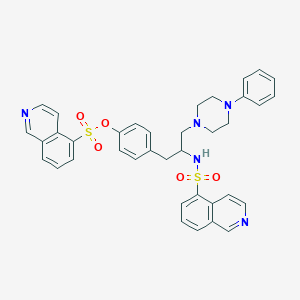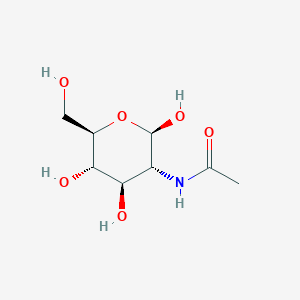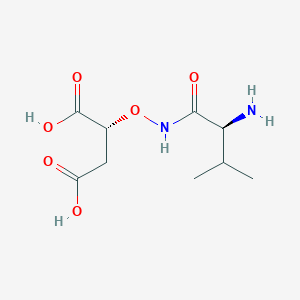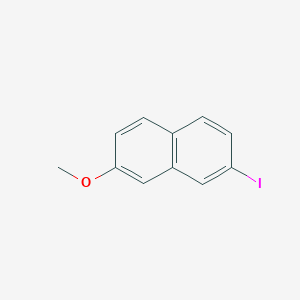
2-Iodo-7-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7-methoxynaphthalene, also known as IAMN, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. IAMN is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 2-Iodo-7-methoxynaphthalene involves the formation of a covalent bond between the compound and the target molecule. The iodine atom in 2-Iodo-7-methoxynaphthalene reacts with the target molecule, resulting in the formation of an iodoalkane intermediate. The intermediate then undergoes a nucleophilic attack by the target molecule, forming a covalent bond between 2-Iodo-7-methoxynaphthalene and the target molecule.
Biochemical And Physiological Effects
2-Iodo-7-methoxynaphthalene has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2-Iodo-7-methoxynaphthalene has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics.
Advantages And Limitations For Lab Experiments
2-Iodo-7-methoxynaphthalene has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS and has a low cytotoxicity, making it suitable for use in live cell imaging experiments. Additionally, 2-Iodo-7-methoxynaphthalene is a versatile compound that can be used for a variety of applications, including drug discovery and protein-ligand interaction studies. However, 2-Iodo-7-methoxynaphthalene has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the use of 2-Iodo-7-methoxynaphthalene in scientific research. One area of interest is the development of new drugs that target specific proteins using 2-Iodo-7-methoxynaphthalene as a ligand. Additionally, 2-Iodo-7-methoxynaphthalene could be used in combination with other probes to study complex biological processes, such as oxidative stress and apoptosis. Further research is also needed to optimize the synthesis method for 2-Iodo-7-methoxynaphthalene and to improve its solubility in aqueous solutions.
Conclusion
2-Iodo-7-methoxynaphthalene is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying a variety of biological processes, including oxidative stress, cytochrome P450 activity, and protein-ligand interactions. While there are some limitations to its use, 2-Iodo-7-methoxynaphthalene has significant potential for the development of new drugs and for the study of complex biological systems.
Synthesis Methods
The synthesis of 2-Iodo-7-methoxynaphthalene involves the reaction of 2-naphthol with iodine and potassium hydroxide in the presence of dimethyl sulfoxide (DMSO). The reaction produces 2-Iodo-7-methoxynaphthalene as a yellow crystalline powder with a yield of approximately 50%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-Iodo-7-methoxynaphthalene has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2-Iodo-7-methoxynaphthalene is also used as a substrate for the measurement of cytochrome P450 activity. Additionally, 2-Iodo-7-methoxynaphthalene has been used as a ligand for the development of new drugs and as a tool for studying protein-ligand interactions.
properties
CAS RN |
128542-48-3 |
|---|---|
Product Name |
2-Iodo-7-methoxynaphthalene |
Molecular Formula |
C11H9IO |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
2-iodo-7-methoxynaphthalene |
InChI |
InChI=1S/C11H9IO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 |
InChI Key |
ZCTZDZKAMWOSHC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
synonyms |
Naphthalene, 2-iodo-7-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



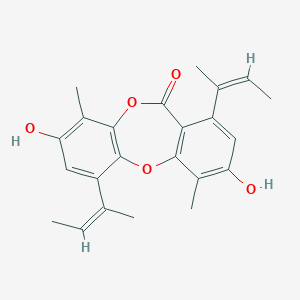
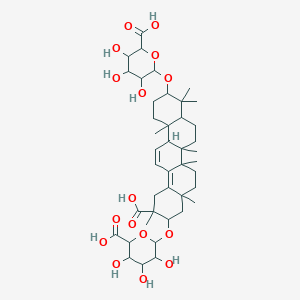
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
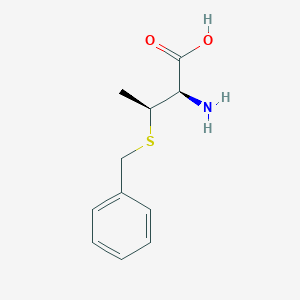
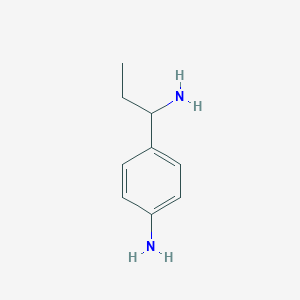
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
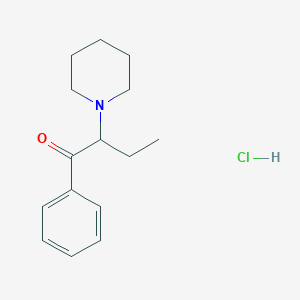
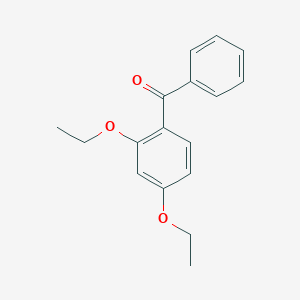
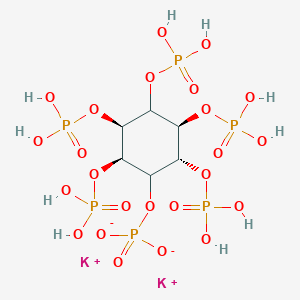
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
